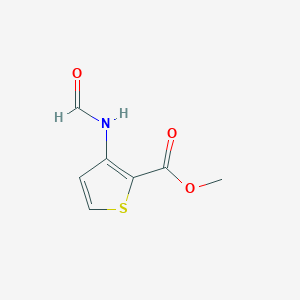
Ácido 2-bromo-3-ciclohexil-1H-indol-6-carboxílico
Descripción general
Descripción
“2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid” is a chemical compound with the molecular formula C15H16BrNO2 . It is used in scientific research and its versatile nature allows for diverse applications, ranging from drug synthesis to material science.
Synthesis Analysis
The synthesis of “2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid” involves several steps. In one experiment, the compound was added to a flask equipped with a mechanical stirrer, a temperature controller, a N2 inlet, and a condenser. After stirring, CDI was added portion-wise. The reaction mixture was then heated and cooled. N,N-dimethylaminosulfonamide was added in one portion followed by the addition of DBU dropwise over a period of 1 hour .Molecular Structure Analysis
The molecular structure of “2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid” is complex, with a bromine atom attached to the second carbon of the indole ring, a cyclohexyl group attached to the third carbon, and a carboxylic acid group attached to the sixth carbon .Chemical Reactions Analysis
The chemical reactions involving “2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid” are complex and can involve several steps. For example, in one synthesis process, the compound was reacted with CDI and N,N-dimethylaminosulfonamide in the presence of DBU .Aplicaciones Científicas De Investigación
Síntesis de fármacos
“Ácido 2-bromo-3-ciclohexil-1H-indol-6-carboxílico” sirve como reactivo en la síntesis de diversas moléculas farmacológicamente activas. Por ejemplo, se puede usar en la preparación de inhibidores que se dirigen a la ligasa E. coli MurD, que es crucial para la biosíntesis de la pared celular bacteriana . Esta aplicación destaca su potencial en el desarrollo de nuevos agentes antibacterianos.
2. Inhibidores de la cinasa de células T inducible por interleucina-2 El compuesto también se utiliza para crear indolindazoles e indolpiralo piridinas, que actúan como inhibidores de la cinasa de células T inducible por interleucina-2 (ITK). Los inhibidores de ITK son importantes en la investigación de enfermedades autoinmunes y ciertos tipos de cáncer donde las células T juegan un papel fundamental .
Inhibición de la vía Hedgehog
Otra aplicación notable es la síntesis de conjugados amida con ketoprofeno, que inhibe la transcripción mediada por Gli1 en la vía de señalización Hedgehog. Esta vía está implicada en varios procesos de desarrollo y cánceres, lo que hace que el compuesto sea valioso para la investigación del cáncer .
Derivados de organismos marinos
Los compuestos indólicos relacionados como el 2-bromoindol se utilizan para sintetizar derivados de organismos marinos como (-)-Dragmacidin F, que tiene actividad biológica. Esto sugiere que “this compound” podría usarse de manera similar para explorar productos farmacéuticos derivados de organismos marinos .
Aplicaciones en ciencia de materiales
Síntesis de indol de Fischer
También puede participar en procesos de síntesis de indol de Fischer para crear estructuras complejas de indol tricíclico, que son fragmentos prevalentes en productos naturales y productos farmacéuticos .
Direcciones Futuras
Indole derivatives, such as “2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cell biology . The compound’s interaction with its targets could result in changes at the molecular level, potentially affecting cell function and leading to the observed biological activities.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities . The compound’s action could affect these pathways, leading to downstream effects that manifest as its biological activities.
Result of Action
Given the known biological activities of indole derivatives, the compound’s action could result in a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid. For instance, storage conditions such as temperature and moisture levels can affect the compound’s stability . Furthermore, the compound’s efficacy could be influenced by factors such as the pH of the environment and the presence of other compounds.
Propiedades
IUPAC Name |
2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c16-14-13(9-4-2-1-3-5-9)11-7-6-10(15(18)19)8-12(11)17-14/h6-9,17H,1-5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUVBRNZBOZLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(NC3=C2C=CC(=C3)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333613 | |
| Record name | 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494799-76-7 | |
| Record name | 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
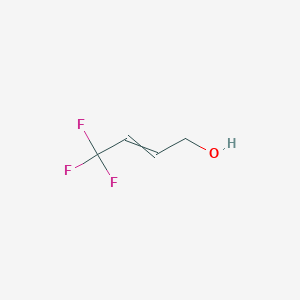
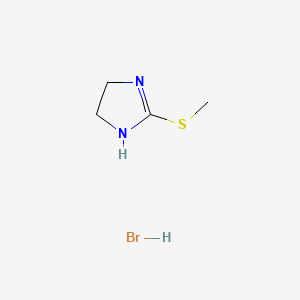

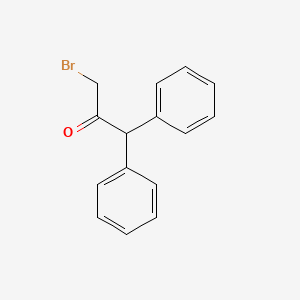
![[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol](/img/structure/B1597187.png)
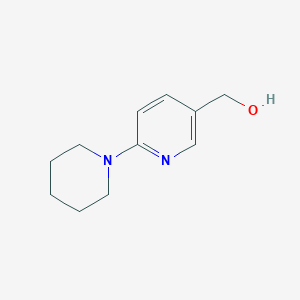
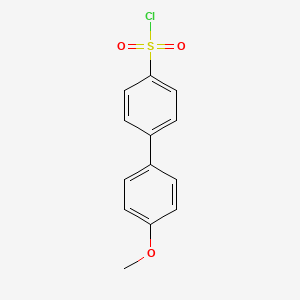
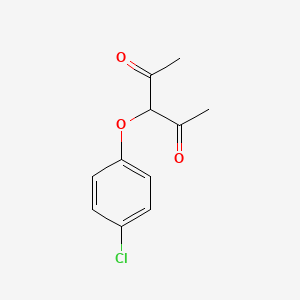

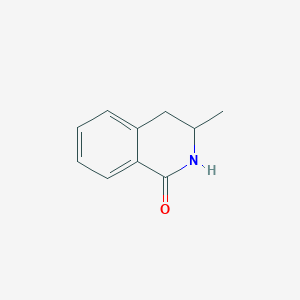
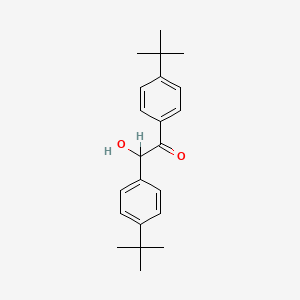
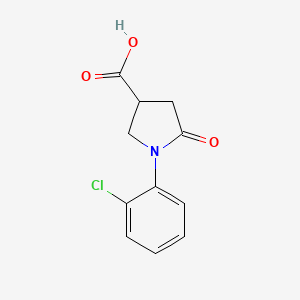
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1597201.png)
